molecular formula C12H2Cl6O B10855603 1,2,3,4,7,8-Hexachlorodibenzofuran CAS No. 55684-94-1

1,2,3,4,7,8-Hexachlorodibenzofuran

Cat. No.: B10855603
CAS No.: 55684-94-1
M. Wt: 374.9 g/mol
InChI Key: LVYBAQIVPKCOEE-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,2,3,4,7,8-Hexachlorodibenzofuran undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1,2,3,4,7,8-Hexachlorodibenzofuran is part of the polychlorinated dibenzofuran family, which includes compounds with varying numbers of chlorine atoms. Similar compounds include:

  • 1,2,3,6,7,8-Hexachlorodibenzofuran
  • 2,3,4,6,7,8-Hexachlorodibenzofuran
  • 1,2,3,7,8,9-Hexachlorodibenzofuran

These compounds share similar chemical structures and properties but differ in the positions of chlorine atoms . This compound is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and environmental persistence .

Properties

IUPAC Name

1,2,3,4,7,8-hexachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYBAQIVPKCOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029915
Record name 1,2,3,4,7,8-Hexachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70648-26-9
Record name 1,2,3,4,7,8-Hexachlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70648-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,7,8-Hexachlorodibenzofuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,7,8-Hexachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,7,8-Hexachlorodibenzofuran
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HEXACHLOROBENZOFURAN, 1,2,3,4,7,8-
Source FDA Global Substance Registration System (GSRS)
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